An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a molecule of interest to researchers and professionals in drug development and organic synthesis. We will delve into its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications as a scaffold in medicinal chemistry.
Introduction: The Rationale for a Novel Scaffold
The confluence of a strained cyclobutane ring and a biologically relevant 3,4,5-trimethoxyphenyl moiety presents a unique scaffold for chemical exploration. The cyclobutane unit, an increasingly utilized motif in medicinal chemistry, can confer conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1][2] Its puckered three-dimensional structure provides distinct vectors for substituent placement, which can be crucial for optimizing interactions with biological targets.[1]
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous natural products and synthetic drugs, often associated with anticancer, antimicrobial, and anti-inflammatory activities.[3] Its presence in compounds like the combretastatins is key to their potent tubulin polymerization inhibition.[4]
This guide, therefore, explores the properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a compound that strategically combines these two valuable structural features.
Proposed Synthesis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile
Synthetic Strategy
The retrosynthetic analysis suggests that the target molecule can be obtained from 3,4,5-trimethoxybenzaldehyde and a suitable four-carbon unit that can be functionalized to form the cyclobutane ring and introduce the nitrile group. A practical approach would be the reaction of an activated acetonitrile derivative with 1,3-dibromopropane in the presence of a base.
Caption: Retrosynthetic analysis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile
This intermediate can be synthesized from 3,4,5-trimethoxybenzaldehyde. A common method is the Knoevenagel condensation with a compound containing an active methylene group, such as malononitrile, followed by reduction and decyanation, or more directly via a Strecker-type synthesis. A related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been synthesized by the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating the feasibility of such condensations.[5]
Protocol:
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxyphenyl)acetonitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified acrylonitrile intermediate.
Step 2: Cyclization to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile
The cyclization can be achieved by the dialkylation of 3,4,5-trimethoxyphenylacetonitrile with 1,3-dibromopropane using a strong base.
Protocol:
-
To a solution of 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound, 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.
Physicochemical Properties
The exact physicochemical properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile have not been experimentally determined. However, we can predict these properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | Based on chemical structure |
| Molecular Weight | 261.32 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | 90-110 °C | Estimated based on related structures |
| Boiling Point | > 300 °C | Estimated based on related structures |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water. | Based on the nonpolar nature of the cyclobutane and trimethoxyphenyl groups. |
| logP | ~3.5 | Estimated based on structural fragments |
Spectroscopic and Spectrometric Analysis
The structural elucidation of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile would rely on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data are presented below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7 | s | 2H | Ar-H |
| ~ 3.9 | s | 9H | -OCH ₃ |
| ~ 2.8 - 2.6 | m | 2H | Cyclobutane-CH ₂ |
| ~ 2.5 - 2.3 | m | 2H | Cyclobutane-CH ₂ |
| ~ 2.2 - 2.0 | m | 2H | Cyclobutane-CH ₂ |
Rationale:
-
The two aromatic protons on the trimethoxyphenyl ring are equivalent and will appear as a singlet.
-
The nine protons of the three methoxy groups will also be equivalent, resulting in a single sharp singlet.
-
The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets. The chemical shifts are estimated based on known data for cyclobutane protons, which typically appear around 1.96 ppm.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | Ar-C -OCH₃ |
| ~ 138 | Ar-C (quaternary) |
| ~ 132 | Ar-C (quaternary) |
| ~ 122 | C ≡N |
| ~ 105 | Ar-C H |
| ~ 61 | -OC H₃ (para) |
| ~ 56 | -OC H₃ (meta) |
| ~ 45 | C -CN (quaternary) |
| ~ 35 | Cyclobutane-C H₂ |
| ~ 18 | Cyclobutane-C H₂ |
Rationale:
-
The chemical shifts for the aromatic carbons are estimated based on the substitution pattern.
-
The nitrile carbon typically appears in the 120-125 ppm range.
-
The quaternary carbon of the cyclobutane ring attached to the nitrile and aromatic ring will be downfield.
-
The methylene carbons of the cyclobutane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 2240 | Medium | C≡N stretch |
| ~ 1600, 1500 | Strong | C=C stretch (aromatic) |
| ~ 1250, 1120 | Strong | C-O stretch (aryl ether) |
Rationale:
-
The characteristic nitrile stretch is a key diagnostic peak.
-
The C-H stretches for the aliphatic cyclobutane ring will be present.
-
Strong absorptions corresponding to the aromatic ring and the aryl ether C-O bonds are expected.
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261. Key fragmentation patterns would likely involve the loss of the nitrile group, methoxy groups, and fragmentation of the cyclobutane ring.
Potential Applications in Drug Development
The unique structural features of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile make it an attractive scaffold for the design of novel therapeutic agents.
Caption: Potential applications derived from the structural features of the scaffold.
-
Anticancer Agents: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin polymerization inhibitors.[4][7] The rigid cyclobutane scaffold could be used to orient this pharmacophore in a specific conformation to enhance binding to the colchicine site on tubulin. The nitrile group can also participate in hydrogen bonding interactions with the protein target.
-
Neurological Disorders: The conformational constraint imposed by the cyclobutane ring can be advantageous in the design of ligands for central nervous system (CNS) targets, where specific receptor subtype selectivity is often required. The lipophilicity of the molecule may also allow for blood-brain barrier penetration.
-
Antimicrobial Agents: The trimethoxyphenyl moiety is present in the antibacterial drug trimethoprim.[8] This suggests that derivatives of the title compound could be explored for their antimicrobial properties.
The nitrile group also serves as a versatile synthetic handle for further functionalization, allowing for the generation of a library of derivatives with diverse pharmacological profiles.
Conclusion
1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile represents a promising, yet underexplored, chemical scaffold. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential in drug discovery. The combination of a conformationally rigid cyclobutane ring with a biologically active trimethoxyphenyl moiety makes this compound and its future derivatives worthy of investigation by researchers in medicinal chemistry and organic synthesis.
References
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